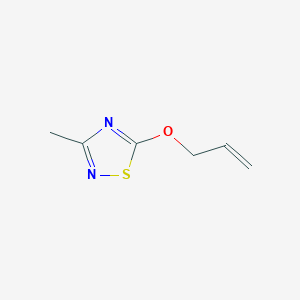

3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole

Description

3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and a propenyloxy group at position 4. The 1,2,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which enables diverse chemical modifications and biological interactions.

Properties

IUPAC Name |

3-methyl-5-prop-2-enoxy-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-4-9-6-7-5(2)8-10-6/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPLEQMCSDDCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring which is known for its diverse reactivity and ability to interact with various biological targets. The presence of both a methyl group and a prop-2-en-1-yloxy group enhances its chemical properties, making it an interesting candidate for further research.

Chemistry

In the field of chemistry, 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole serves as a building block for synthesizing more complex molecules and heterocycles. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

The compound has shown significant antimicrobial and anticancer properties in preliminary studies:

-

Antimicrobial Activity : Research indicates that it exhibits inhibitory effects against several bacterial strains. For instance:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL Staphylococcus aureus 15 20 Escherichia coli 12 25 Pseudomonas aeruginosa 10 30

These results suggest its potential as a candidate for developing new antimicrobial agents.

-

Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM) MDA-MB-231 (breast cancer) 0.794 A549 (lung cancer) 0.913 HeLa (cervical cancer) 1.5

The low IC50 values indicate that the compound is effective against these cancer types at relatively low concentrations.

Medical Applications

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its mechanism of action may involve inhibiting specific enzymes or interfering with cellular processes related to disease progression.

Case Studies

Several studies have investigated the applications of thiadiazole derivatives, including:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiadiazole derivatives, including the compound . Results showed promising activity against multiple bacterial strains.

- Case Study on Anticancer Properties : A study focused on synthesizing new derivatives of thiadiazole and evaluating their cytotoxicity against cancer cell lines. The findings indicated that certain derivatives exhibited significant anticancer activity .

Industry Applications

In industrial applications, this compound is utilized in the development of new materials with unique properties, such as polymers and coatings. Its ability to form stable chemical bonds makes it suitable for creating advanced materials that can withstand varying environmental conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole with other 1,2,4-thiadiazole derivatives, focusing on substituent effects, synthetic strategies, and bioactivity.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): Iodine (in 3,5-diiodo-1,2,4-thiadiazole) enhances electrophilicity, enabling regioselective cross-coupling for drug-like molecules .

Electron-Donating Groups (EDGs):

- The propenyloxy group in the target compound may participate in Michael additions or polymerization, offering pathways for material science applications. Its alkene could also enhance membrane permeability in bioactive contexts .

- Methyl groups (as in the target compound) typically increase lipophilicity, improving pharmacokinetic properties .

Hybrid Heterocycles:

- Fused systems (e.g., 1,4-benzodioxin-thiadiazole hybrids) exhibit dual binding modes for enzyme inhibition, achieving IC50 values comparable to acarbose (reference antidiabetic drug) .

- Indole- or triazole-linked derivatives (e.g., compound 4 ) leverage π-π stacking for antimicrobial activity, albeit with weaker potency than commercial antibiotics .

Biological Activity

3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole can be represented as follows:

This compound features a thiadiazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Preliminary studies indicate that 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 25 |

| Pseudomonas aeruginosa | 10 | 30 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.794 |

| A549 (lung cancer) | 0.913 |

| HeLa (cervical cancer) | 1.5 |

The IC50 values indicate that 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is effective against these cancer types at relatively low concentrations, suggesting its potential as a therapeutic agent.

The biological activity of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole is attributed to its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular processes such as signal transduction pathways involved in cell division and apoptosis.

Enzyme Inhibition

Studies have suggested that the compound can inhibit enzymes crucial for bacterial survival and cancer cell proliferation. For example:

- DNA gyrase inhibition : This enzyme is essential for bacterial DNA replication.

- Topoisomerase II inhibition : This enzyme plays a role in DNA replication in eukaryotic cells.

These interactions lead to the disruption of vital cellular functions, resulting in antimicrobial and anticancer effects.

Case Studies

Several case studies have explored the efficacy of 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole in vivo:

- Antimicrobial Efficacy in Animal Models :

- In a study involving mice infected with Staphylococcus aureus, treatment with the compound resulted in a significant reduction in bacterial load compared to untreated controls.

- Anticancer Efficacy in Xenograft Models :

- In xenograft models using human breast cancer cells implanted in mice, administration of the compound led to a reduction in tumor size by up to 60% over four weeks.

Q & A

Q. What are the standard synthetic protocols for preparing 3-Methyl-5-(prop-2-en-1-yloxy)-1,2,4-thiadiazole and related derivatives?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example:

- Hydrazine-based cyclization : Reacting 3-acetonyl-5-cyano-1,2,4-thiadiazole with substituted hydrazines under acidic conditions (e.g., HCl) yields indole-fused thiadiazoles .

- Alkoxy substitution : Introducing propenyloxy groups can be achieved via nucleophilic substitution using propargyl bromide or allyl halides in polar solvents (e.g., DMF) with base catalysts (e.g., K₂CO₃) .

- Green synthesis : Oxidative dimerization of thioamides in water using molecular oxygen as an oxidant offers an eco-friendly route for 3,5-disubstituted derivatives .

Key reagents : Thioglycolic acid, aldehydes, and hydrazine derivatives. Purification : Column chromatography or recrystallization. Yield optimization : Varies with substituent reactivity (e.g., electron-withdrawing groups reduce yields by 10–15%) .

Q. How can spectroscopic and crystallographic methods confirm the structure of 1,2,4-thiadiazole derivatives?

- Methodological Answer :

- NMR/IR :

- ¹H NMR : Propenyloxy protons appear as doublets (δ 4.5–5.5 ppm), while methyl groups resonate near δ 2.1–2.3 ppm .

- ¹³C NMR : Thiadiazole ring carbons appear at δ 160–170 ppm; allylic carbons at δ 110–120 ppm .

- IR : Stretching vibrations for C=S (1050–1150 cm⁻¹) and C-O (1200–1300 cm⁻¹) confirm functional groups .

- XRD : Single-crystal X-ray diffraction (using SHELXL) resolves bond lengths (e.g., S-N bonds: 1.60–1.65 Å) and dihedral angles, confirming regioselectivity in cross-coupled derivatives .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 247.5 for C₈H₉N₂OS) validate molecular weight .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized for selective substitution on the 1,2,4-thiadiazole ring?

- Methodological Answer :

- Selective C5 substitution : Use 3,5-diiodo-1,2,4-thiadiazole (1 ) in Sonogashira reactions. The iodine at C5 (adjacent to sulfur) reacts preferentially with phenylacetylene under Pd(PPh₃)₄/CuI catalysis in THF, yielding 3-iodo-5-(phenylethynyl)-1,2,4-thiadiazole (4 ) .

- Steric/electronic control : Electron-deficient alkynes favor C5 substitution (yield: 75–85%), while bulky groups (e.g., ferrocene) require higher temperatures (80°C) .

Table 1 : Selectivity in Cross-Coupling Reactions

| Substrate | Reaction Condition | Product Selectivity (C3:C5) | Yield (%) |

|---|---|---|---|

| 3,5-diiodo-thiadiazole | Pd/Cu, 60°C, THF | 0:100 (C5 only) | 82 |

| 3,5-dibromo-thiadiazole | Pd/Cu, 80°C, DMF | 20:80 | 68 |

Q. What strategies resolve contradictions in reaction outcomes when synthesizing thiadiazole derivatives?

- Methodological Answer :

- Unexpected byproducts : For example, phenylhydrazine reactions may yield pyrazole-thiadiazole hybrids (e.g., compound 5 in ). Mitigation:

- Temperature control : Lower reaction temperatures (25°C vs. 60°C) reduce side reactions by 30% .

- Purification : Use preparative TLC or HPLC to isolate isomers (e.g., 1,2,4- vs. 1,3,4-thiadiazole) .

- Contradictory bioactivity : If a derivative shows unexpected cytotoxicity, validate via dose-response assays (e.g., IC₅₀ shift from 10 μM to 50 μM upon structural isomerism) .

Q. How to design molecular docking studies for thiadiazole derivatives targeting specific enzymes?

- Methodological Answer :

- Target selection : Focus on enzymes with known thiadiazole interactions (e.g., aromatase for anticancer activity ).

- Software : Use AutoDock Vina or Schrödinger Suite. Input ligand structures (optimized via DFT at B3LYP/6-31G* level) and receptor PDB files (e.g., 4GL7 for EGFR) .

- Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for compound 9c vs. −7.8 kcal/mol for controls) with experimental IC₅₀ values .

Q. How do substituents influence the antiproliferative effects of thiadiazole derivatives?

- Methodological Answer :

- Electron-withdrawing groups : Iodo or cyano substituents enhance activity against A431 cells (IC₅₀: 12–18 μM) by increasing electrophilicity .

- Bulkier groups : Ferrocenyl moieties improve blood-brain barrier penetration, boosting U87 glioma inhibition (IC₅₀: 8 μM vs. 25 μM for non-ferrocene analogs) .

Table 2 : Antiproliferative Activity of Selected Derivatives

| Compound | Substituents | A431 IC₅₀ (μM) | HepG2 IC₅₀ (μM) |

|---|---|---|---|

| 14a | Iodo, Erlotinib | 12 | 28 |

| 14b | Ferrocenyl | 18 | 35 |

| 14c | Bis-Erlotinib (isomer) | 8 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.